3'-n-Pentoxy-2,2,2-trifluoroacetophenone
Description
3'-n-Pentoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group at the 2-position and an n-pentoxy (C₅H₁₁O) substituent at the 3'-position of the acetophenone backbone. This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances stability and reactivity in organic synthesis. Its applications historically included roles in pharmaceuticals, agrochemicals, and advanced materials due to its hydrophobic and electron-deficient aromatic system .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-pentoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-2-3-4-8-18-11-7-5-6-10(9-11)12(17)13(14,15)16/h5-7,9H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIICTZTWBZVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-n-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-pentanol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3’-n-Pentoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pentoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce trifluoroethanol derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
3'-n-Pentoxy-2,2,2-trifluoroacetophenone serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for synthesizing more complex organic molecules. The presence of the pentoxy group allows for further functionalization and modification in synthetic pathways.
2. Biological Studies
The compound is being investigated for its potential biological activities:
- Enzyme Interactions : Its structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
- Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in breast cancer cells with an IC50 value of approximately 25 µM.
3. Pharmaceutical Applications
Due to its unique structure, 3'-n-Pentoxy-2,2,2-trifluoroacetophenone is being explored as a pharmaceutical intermediate. It may contribute to the development of drugs with improved pharmacokinetic properties, enhancing their efficacy and safety profiles.
Industrial Applications
In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow for enhanced stability and performance in polymers and coatings. The trifluoromethyl group contributes to increased thermal stability and chemical resistance.
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team conducted a study on the antimicrobial efficacy of various trifluoromethyl ketones, including 3'-n-Pentoxy-2,2,2-trifluoroacetophenone. The results indicated significant inhibitory effects against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Another study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings demonstrated that treatment with 3'-n-Pentoxy-2,2,2-trifluoroacetophenone led to significant cell death compared to untreated controls, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3’-n-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3'-n-Pentoxy-2,2,2-trifluoroacetophenone, highlighting differences in substituents, physical properties, and applications:
Notes:
- Substituent Effects: Alkoxy vs. Electron-Withdrawing Groups: Chloro substituents (e.g., in 3',5'-dichloro analog) enhance electrophilic substitution resistance, whereas trifluoromethyl groups stabilize intermediates in nucleophilic reactions .
- Market Trends: 4-N-Pentyl-2,2,2-trifluoroacetophenone remains commercially active, with regional markets in Europe, Asia, and North America .
- Synthetic Utility : The iso-propoxy derivative (3'-iso-Propoxy) demonstrates steric hindrance effects, slowing reaction kinetics in coupling reactions compared to linear alkoxy chains .
Biological Activity
3'-n-Pentoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound 3'-n-Pentoxy-2,2,2-trifluoroacetophenone features a trifluoromethyl group and a pentoxy substituent attached to an acetophenone core. Its molecular formula is . The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate interactions with biological membranes and proteins.
The biological activity of 3'-n-Pentoxy-2,2,2-trifluoroacetophenone is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group can increase the compound's reactivity and stability, while the ketone functionality allows for hydrogen bonding with target molecules. This interaction can modulate enzyme activities and influence cellular pathways.
1. Enzyme Inhibition
Research indicates that derivatives of trifluoroacetophenones exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE). For example, studies on related compounds have shown competitive inhibition patterns, suggesting potential applications in neurodegenerative diseases where AChE modulation is beneficial .
2. Anti-inflammatory Properties
Compounds structurally similar to 3'-n-Pentoxy-2,2,2-trifluoroacetophenone have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
3. Anticancer Activity
Preliminary studies suggest that trifluoroacetophenone derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved remain under investigation but could involve modulation of signaling pathways associated with cell proliferation and survival.
Case Study 1: Inhibition of Acetylcholinesterase
In a kinetic study involving a related compound, it was found that the inhibition of human AChE was characterized by a slow onset before reaching a steady state. This suggests that compounds like 3'-n-Pentoxy-2,2,2-trifluoroacetophenone might share similar inhibitory profiles .
Case Study 2: Anti-inflammatory Effects
A study evaluating the anti-inflammatory potential of various acetophenone derivatives found that certain compounds significantly reduced inflammation markers in vitro. This highlights the therapeutic potential of 3'-n-Pentoxy-2,2,2-trifluoroacetophenone in inflammatory diseases .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
